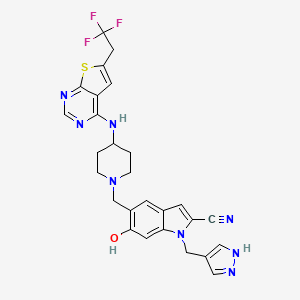

MI-538

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLJOBRSTCFLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MI-538 in MLL-Rearranged Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MI-538, a potent and selective small-molecule inhibitor of the menin-MLL interaction, in the context of Mixed Lineage Leukemia (MLL)-rearranged acute leukemias. This document details the molecular basis of its therapeutic effect, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction: The Challenge of MLL-Rearranged Leukemias

Acute leukemias harboring chromosomal translocations of the MLL gene (also known as KMT2A) are aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric and infant cases. These translocations generate oncogenic MLL fusion proteins that drive leukemogenesis by dysregulating gene expression programs essential for hematopoietic stem and progenitor cell self-renewal and differentiation. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the nuclear protein menin. This interaction tethers the MLL fusion complex to chromatin, enabling the aberrant activation of downstream target genes, most notably the HOXA9 and MEIS1 proto-oncogenes. The menin-MLL interaction, therefore, represents a prime therapeutic target for this class of leukemias.

This compound: A Potent and Selective Menin-MLL Interaction Inhibitor

This compound is a thienopyrimidine-based small molecule designed to specifically disrupt the protein-protein interaction between menin and MLL fusion proteins.[1] By binding to a hydrophobic pocket on menin that is essential for its interaction with the N-terminus of MLL, this compound effectively evicts MLL fusion proteins from their chromatin targets.[1]

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Description |

| IC50 | 21 nM[2][3] | Fluorescence Polarization | Concentration of this compound required to inhibit 50% of the menin-MLL interaction in a biochemical assay. |

| Kd | 6.5 nM[2] | Not specified | Dissociation constant, indicating the binding affinity of this compound to menin. |

| GI50 | 83 nM[2] | MTT Assay | Concentration of this compound required to inhibit the growth of MLL-AF9 transformed mouse bone marrow cells by 50% after 7 days of treatment. |

| Cell Line | MLL Translocation | GI50 (7-day treatment) | Notes |

| MLL-AF9 transformed murine bone marrow cells | MLL-AF9 | 83 nM[2] | Demonstrates potent cellular activity. |

| MV4-11 | MLL-AF4 | 200 nM (for the related compound MI-503)[4] | A human MLL-rearranged leukemia cell line. |

| MOLM-13 | MLL-AF9 | 250 - 570 nM range (for the related compound MI-503)[4][5] | A human MLL-rearranged leukemia cell line. |

| HL-60 | None | > 6 µM[2] | A human acute promyelocytic leukemia cell line lacking MLL translocations, demonstrating selectivity. |

| HM-2 | None | > 9 µM[2] | Murine bone marrow cells transformed with Hoxa9/Meis1, showing selectivity for MLL-fusion driven leukemias. |

Mechanism of Action: From Molecular Interaction to Cellular Effects

The therapeutic action of this compound initiates with its direct binding to menin, leading to a cascade of downstream events that ultimately suppress the leukemic phenotype.

Disruption of the Menin-MLL Interaction

This compound directly binds to menin, competitively inhibiting its interaction with MLL fusion proteins.[2][3] This disruption is the primary molecular event that triggers the downstream anti-leukemic effects.

Downregulation of MLL Fusion Target Genes

By preventing the localization of the MLL fusion complex to chromatin, this compound leads to a significant downregulation of key target genes, including HOXA9 and MEIS1.[2] These homeobox transcription factors are critical for the maintenance of the leukemic state. Treatment with approximately 100 nM of this compound can reduce Hoxa9 expression by about 50% in MLL-AF9 expressing cells, with an even more pronounced effect on Meis1 expression.[2]

Inhibition of Proliferation and Induction of Differentiation

The suppression of the HOXA9 and MEIS1 transcriptional program results in two key cellular outcomes: the inhibition of leukemic cell proliferation and the induction of myeloid differentiation. MLL-rearranged leukemia cells treated with this compound exhibit a dose-dependent decrease in proliferation and show morphological and molecular markers of differentiation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and a fluorescently labeled MLL-derived peptide.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human menin protein.

-

Prepare a stock solution of a fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL).

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

-

Assay Setup (384-well plate format):

-

Add the assay buffer to all wells.

-

Add the menin protein to the experimental and positive control wells.

-

Add the fluorescently labeled MLL peptide to all wells.

-

Add the serially diluted this compound to the experimental wells. Add solvent control to the positive and negative control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction in Cells

This technique is used to demonstrate the disruption of the menin-MLL fusion protein interaction within a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) to the desired density.

-

Treat the cells with this compound or a vehicle control (DMSO) for a specified time and concentration.

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against either menin or the MLL fusion partner (e.g., anti-AF9) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against menin and the MLL fusion partner to detect the co-immunoprecipitated proteins.

-

Chromatin Immunoprecipitation (ChIP) for MLL Fusion Protein Target Genes

ChIP is used to determine the occupancy of MLL fusion proteins at the promoter regions of their target genes and to assess the effect of this compound on this binding.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture MLL-rearranged leukemia cells and treat with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the MLL fusion partner (e.g., anti-AF9) or a control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washes and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR) Analysis:

-

Perform qPCR using primers specific for the promoter regions of HOXA9, MEIS1, and a negative control region.

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the mRNA levels of HOXA9 and MEIS1 following treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture MLL-rearranged leukemia cells and treat with this compound or vehicle control for the desired time.

-

-

RNA Isolation:

-

Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human HOXA9, MEIS1, and a housekeeping gene (e.g., ABL1 or GAPDH) for normalization.

-

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Probe (if applicable) |

| HOXA9 | GCCGGCCTTATGGCATTAA[6] | TGGAGGAGAACCACAAGCATAGT[6] | FAM-MGB: CCTGAACCGCTGTCGGCCAGAA[6] |

| MEIS1 | Not specified in search results | Not specified in search results | Not specified in search results |

| ABL1 | AGGCTGCCCAGAGAAGGTCTA[6] | TGTTTCAAAGGCTTGGTGGAT[6] | FAM-MGB: TGGAATCCCTCTGACCGG[6] |

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

This compound represents a highly promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its mechanism of action is well-defined, beginning with the specific and potent disruption of the critical menin-MLL fusion protein interaction. This leads to the downregulation of the key oncogenic drivers HOXA9 and MEIS1, resulting in the inhibition of leukemic cell proliferation and the induction of differentiation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and advance menin-MLL inhibitors in the clinic. The continued investigation of compounds like this compound holds the potential to significantly improve outcomes for patients with these challenging hematological malignancies.

References

- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. dovepress.com [dovepress.com]

The Critical Role of the Menin-MLL Interaction in Leukemogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the protein menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of a significant subset of acute leukemias. This technical guide provides an in-depth exploration of the menin-MLL interaction, its molecular underpinnings, and its role in leukemogenesis. We delve into the downstream signaling pathways, summarize key quantitative data on binding affinities and inhibitor potencies, and provide detailed experimental protocols for studying this pivotal protein-protein interaction. Furthermore, this guide outlines the promising landscape of therapeutic intervention, with a focus on the development and clinical progress of small molecule inhibitors that disrupt the menin-MLL axis, offering new hope for patients with MLL-rearranged and NPM1-mutant acute myeloid leukemia (AML).

Introduction: The Menin-MLL Axis in Hematologic Malignancies

Chromosomal translocations involving the KMT2A gene (encoding MLL1) are hallmarks of aggressive acute leukemias in both pediatric and adult populations, and are associated with a poor prognosis.[1][2] These rearrangements generate oncogenic MLL fusion proteins that drive a leukemogenic gene expression program. A key interactor and essential cofactor for the oncogenic activity of these MLL fusion proteins is menin, a product of the MEN1 tumor suppressor gene.[3][4]

The interaction between menin and the N-terminus of MLL (which is retained in all MLL fusion proteins) is indispensable for the recruitment of the MLL fusion complex to its target genes, most notably the HOX gene clusters.[4][5] This leads to the aberrant upregulation of genes such as HOXA9 and MEIS1, which are critical for hematopoietic stem cell self-renewal and differentiation.[5] The constitutive expression of these genes blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts.[3][4]

Given its central role in driving leukemogenesis, the menin-MLL interaction has emerged as a highly attractive therapeutic target. The development of small molecule inhibitors that disrupt this protein-protein interaction represents a promising targeted therapy strategy for MLL-rearranged (MLL-r) and, as more recently discovered, NPM1-mutated acute leukemias.[6][7][8]

Molecular Basis of the Menin-MLL Interaction

The interaction between menin and MLL is a complex and high-affinity association. The N-terminal region of MLL contains two distinct menin-binding motifs (MBMs):

-

MBM1: A high-affinity motif.

-

MBM2: A lower-affinity motif.

These two motifs bind to a deep pocket on the surface of the menin protein, contributing to a bivalent and strong interaction.[1][9][10] Structural studies have been instrumental in elucidating the precise molecular contacts and have guided the rational design of inhibitors that can effectively compete with MLL for menin binding.[9][10]

Signaling Pathway

The menin-MLL interaction is a critical upstream event that initiates a cascade of molecular events leading to leukemogenesis. The binding of menin to the MLL fusion protein is essential for the proper localization and stabilization of the oncoprotein complex on chromatin. This, in turn, facilitates the recruitment of other key epigenetic modifiers, such as the histone methyltransferase DOT1L, which leads to the methylation of histone H3 at lysine 79 (H3K79me2).[1] This epigenetic mark is associated with active gene transcription and is crucial for the sustained overexpression of MLL target genes, including the HOXA cluster and MEIS1. The resulting aberrant gene expression program is the primary driver of the leukemic phenotype.

Caption: The Menin-MLL signaling pathway in leukemogenesis.

Quantitative Data

The following tables summarize key quantitative data related to the menin-MLL interaction and the potency of various inhibitors.

Table 1: Binding Affinities of Menin with MLL Fragments

| MLL Fragment | Binding Affinity (Kd) | Method |

| MLL (full N-terminal fragment) | 10 nM[1] | Biophysical Characterization |

| MLL4–43 | 6.8 nM[3] | Isothermal Titration Calorimetry (ITC) |

| MBM1 (MLL4–15) | 56 nM[1] | Not specified |

| MBM1 | 53 nM[10] | Not specified |

| MBM2 (MLL24–40) | 1 µM[1] | Not specified |

| MBM2 | 1.4 µM[10] | Not specified |

| MLL1–160 F9A mutant | 1.5 µM[1] | Not specified |

Table 2: In Vitro Potency of Menin-MLL Inhibitors

| Inhibitor | IC50 (Menin-MLL Interaction) | IC50 (Cell Line) | Cell Line |

| MI-2 | 446 nM[2] | 446 nM[9] | MV-4-11 |

| MI-3 | 648 nM[2] | 648 nM[9] | MV-4-11 |

| MI-463 | 15.3 nM[2] | 15.3 nM[9] | MLL fusion-carrying cell lines |

| MI-503 | 14.7 nM[2] | 14.7 nM[9] | MLL fusion-carrying cell lines |

| M-525 | - | 3 nM[9] | MV-4-11 |

| MIV-6R | 56 nM[11] | - | - |

| MI-3454 | 0.51 nM[9] | 7-27 nM[9] | MLL-ENL, MLL-AF4, MLL-AF9 |

| VTP50469 | - | Low nM | MLL-rearranged cell lines |

| D0060-319 | 7.46 nM[12] | 4.0 nM[12] | MV4-11 |

| D0060-319 | 7.46 nM[12] | 1.7 nM[12] | MOLM-13 |

| Menin-MLL inhibitor-22 | 7 nM[13] | 0.3 µM[13] | MV4-11 |

Table 3: Clinical Efficacy of Menin Inhibitors

| Drug (Inhibitor) | Trial | Patient Population | Response Rate |

| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | R/R NPM1-mutant AML | 30% CR at 600 mg[6] |

| Ziftomenib (KO-539) | KOMET-001 (Phase 1b/2) | R/R NPM1-mutant AML | 23% CR, 33% ORR[4] |

| Ziftomenib (KO-539) | KOMET-001 (Phase 1b/2) | R/R NPM1-mutant AML | 25% CR/CRh[14] |

| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | R/R NPM1-mutant AML | 23% CR/CRh, 47% ORR[15] |

| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | R/R KMT2Ar acute leukemia | 23% CR+CRh, 64% ORR |

| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | R/R mNPM1 AML | 26% CR+CRh, 48% ORR |

CR: Complete Remission, CRh: Complete Remission with partial hematologic recovery, ORR: Overall Response Rate, R/R: Relapsed/Refractory

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the menin-MLL interaction.

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

Co-IP is used to determine if two proteins interact in a cellular context.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Methodology:

-

Cell Lysis: Lyse cells expressing both menin and the MLL fusion protein in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-menin).

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other protein of interest (e.g., anti-MLL) to confirm the interaction.

Chromatin Immunoprecipitation (ChIP) to Identify MLL Target Genes

ChIP is used to identify the genomic regions where a specific protein, such as an MLL fusion protein, is bound.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the MLL fusion protein.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) with primers for specific target genes (e.g., HOXA9) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Fluorescence Polarization (FP) Assay to Quantify Binding Affinity

FP is a solution-based technique used to measure the binding affinity between two molecules in real-time.

Caption: Principle of Fluorescence Polarization (FP) Assay.

Methodology:

-

Reagent Preparation: Prepare a fluorescently labeled version of one of the binding partners (the "tracer," e.g., a peptide derived from the MLL MBM1) and the unlabeled binding partner (menin).

-

Titration: In a multi-well plate, add a constant concentration of the tracer to a serial dilution of the unlabeled protein.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled protein concentration. Fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity. For inhibitor studies, a competition assay is performed where a constant concentration of menin and tracer are incubated with varying concentrations of the inhibitor to determine the IC50 value.

Therapeutic Targeting of the Menin-MLL Interaction

The critical dependence of MLL-rearranged leukemias on the menin-MLL interaction has spurred the development of small molecule inhibitors that disrupt this interface. These inhibitors bind to the MLL-binding pocket on menin, preventing the interaction with MLL fusion proteins. This leads to the displacement of the oncogenic complex from chromatin, downregulation of target genes like HOXA9 and MEIS1, and ultimately, induction of differentiation and apoptosis in leukemic cells.[2][16]

Several menin-MLL inhibitors have entered clinical trials and have shown promising results in patients with relapsed or refractory MLL-rearranged and NPM1-mutant acute leukemias.[7][16] Notable examples include revumenib (SNDX-5613) and ziftomenib (KO-539), which have demonstrated encouraging response rates in early-phase clinical studies.[6][17][18] The clinical development of these agents, both as monotherapies and in combination with other anti-leukemic drugs, is an active area of research with the potential to significantly improve outcomes for this high-risk patient population.[7][11]

Conclusion and Future Directions

The menin-MLL interaction is a well-validated and critical therapeutic target in a subset of acute leukemias. A deep understanding of the molecular mechanisms governing this interaction has paved the way for the development of a new class of targeted therapies. The promising clinical activity of menin-MLL inhibitors offers a new paradigm for the treatment of MLL-rearranged and NPM1-mutant leukemias. Future research will focus on optimizing the therapeutic use of these inhibitors, including identifying biomarkers of response and resistance, exploring novel combination strategies, and expanding their application to other malignancies where this pathway may be relevant. The continued investigation into the menin-MLL axis holds the key to unlocking more effective and less toxic treatments for patients with these devastating diseases.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]

- 7. researchgate.net [researchgate.net]

- 8. 2minutemedicine.com [2minutemedicine.com]

- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ziftomenib in relapsed/refractory (R/R) <em>NPM1</em>-mutant acute myeloid leukemia (AML): Phase 1b/2 clinical activity and safety results from the pivotal KOMET-001 study. - ASCO [asco.org]

- 15. targetedonc.com [targetedonc.com]

- 16. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Updated results from the AUGMENT-101 study: revumenib in R/R KMT2A-rearranged or NPM1-mutated AML | VJHemOnc [vjhemonc.com]

MI-538 Target Validation in Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy, particularly in patient subsets with specific genetic alterations such as rearrangements of the Mixed Lineage Leukemia (KMT2A, formerly MLL) gene. These alterations are associated with a poor prognosis and resistance to conventional chemotherapies. A critical dependency for the oncogenic activity of KMT2A fusion proteins is their interaction with the protein menin. MI-538 is a potent and selective small molecule inhibitor designed to disrupt this menin-KMT2A interaction, representing a promising targeted therapeutic strategy. This technical guide provides a comprehensive overview of the target validation of this compound in AML, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential.

Introduction: The Menin-KMT2A Interaction as a Therapeutic Target in AML

The KMT2A gene, located on chromosome 11q23, is a frequent target of chromosomal translocations in both pediatric and adult acute leukemias. These rearrangements result in the fusion of the N-terminus of KMT2A with one of over 80 different partner proteins. The resulting KMT2A fusion proteins are potent oncogenic drivers that function as aberrant transcription factors, leading to the dysregulation of key hematopoietic genes, most notably the HOXA9 and MEIS1 homeobox genes. The sustained expression of these genes is crucial for blocking myeloid differentiation and promoting leukemic cell proliferation and self-renewal.

Menin, a protein encoded by the MEN1 gene, acts as a scaffold protein that is essential for the recruitment of KMT2A fusion proteins to their target gene promoters. The interaction between menin and the N-terminal portion of KMT2A fusion proteins is a critical dependency for their leukemogenic activity. Genetic studies have demonstrated that disruption of this interaction abrogates the transforming potential of KMT2A fusion proteins and blocks the development of leukemia in vivo. This has validated the menin-KMT2A interaction as a high-value therapeutic target for the development of targeted therapies for KMT2A-rearranged AML.

This compound: A Potent and Selective Menin-KMT2A Interaction Inhibitor

This compound is a small molecule inhibitor that has been developed to specifically disrupt the protein-protein interaction between menin and KMT2A. It binds with high affinity to a pocket on menin that is critical for its interaction with KMT2A fusion proteins. By occupying this pocket, this compound effectively evicts the KMT2A fusion protein from chromatin, leading to the downregulation of its target genes.

Quantitative Data Summary

The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | IC50 (Menin-KMT2A Interaction, nM) | Kd (Binding Affinity to Menin, nM) | Reference |

| This compound | 21[1][2][3][4] | 6.5[1][3][4] | [1][3][4] |

| MI-463 | ~15 | ~10 | [5] |

| MI-503 | ~15 | ~10 | [5] |

Table 1: Biochemical Activity of Menin-KMT2A Inhibitors. IC50 values represent the concentration of the inhibitor required to block 50% of the menin-KMT2A interaction. Kd values represent the equilibrium dissociation constant, indicating the binding affinity of the inhibitor to menin.

| Cell Line | KMT2A Rearrangement | GI50 (this compound, nM) | Reference |

| MOLM-13 | MLL-AF9 | 83[1][3] | [1][3] |

| MV4-11 | MLL-AF4 | 83[1] | [1] |

| HL-60 | None | >6000 | [1][4] |

| HM-2 | None | >6000 | [1][4] |

Table 2: In Vitro Cellular Activity of this compound. GI50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cell population. The selectivity of this compound for KMT2A-rearranged cell lines is demonstrated by the significantly higher GI50 values in cell lines lacking these rearrangements.

| Animal Model | Treatment | Efficacy | Reference |

| MV4-11 Xenograft | This compound | ~80% reduction in tumor volume | [1][4] |

Table 3: In Vivo Efficacy of this compound. This table summarizes the in vivo anti-leukemic activity of this compound in a mouse xenograft model of KMT2A-rearranged AML.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the disruption of the menin-KMT2A fusion protein complex, which leads to the downregulation of key leukemogenic genes.

Caption: this compound disrupts the Menin-KMT2A fusion protein interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the target of this compound in AML.

Fluorescence Polarization (FP) Assay for Menin-KMT2A Interaction

This assay is used to quantify the inhibitory effect of compounds on the menin-KMT2A protein-protein interaction in a high-throughput format.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human menin protein.

-

Fluorescently labeled peptide corresponding to the menin-binding motif of KMT2A (e.g., FITC-labeled KMT2A peptide).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

-

384-well black, low-volume microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

This compound or other test compounds serially diluted in DMSO.

-

-

Procedure:

-

Prepare a solution of menin protein and the fluorescently labeled KMT2A peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust FP signal (e.g., 10 nM menin and 5 nM peptide).

-

Dispense the menin-peptide solution into the wells of the 384-well plate.

-

Add serially diluted this compound or control compounds to the wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and menin.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human menin protein.

-

This compound dissolved in a matching buffer.

-

ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). The buffer used to dissolve the protein and the compound must be identical to avoid heat of dilution artifacts.

-

Isothermal titration calorimeter.

-

-

Procedure:

-

Thoroughly dialyze the menin protein against the ITC buffer.

-

Prepare a solution of this compound in the final dialysis buffer.

-

Degas both the protein and compound solutions immediately before the experiment.

-

Load the menin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the menin solution while monitoring the heat change.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

-

Cell Culture of AML Cell Lines

Maintaining healthy and consistent cultures of AML cell lines is crucial for in vitro experiments.

Protocol for MV4-11 and MOLM-13 cells:

-

Media and Reagents:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-buffered saline (PBS).

-

Trypan blue solution.

-

-

Procedure:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the thawed cells to a sterile centrifuge tube containing pre-warmed complete medium.

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Culture the cells in T-75 flasks at a density of 0.2-1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.

-

Subculture the cells every 2-3 days by diluting the cell suspension with fresh medium to maintain the optimal cell density.

-

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to measure the changes in the expression levels of KMT2A target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Protocol:

-

Reagents and Materials:

-

AML cells (e.g., MV4-11, MOLM-13).

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

-

-

Procedure:

-

Seed AML cells in a 6-well plate and treat with various concentrations of this compound or DMSO control for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment leads to the displacement of the KMT2A fusion protein from the promoter regions of its target genes.

Protocol:

-

Reagents and Materials:

-

AML cells treated with this compound or DMSO.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Lysis buffers.

-

Sonicator.

-

Antibody specific to the KMT2A N-terminus or a tag on the fusion protein.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

DNA purification kit.

-

Primers for the promoter regions of HOXA9 and MEIS1.

-

-

Procedure:

-

Cross-link proteins to DNA in treated cells by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitate the chromatin with an antibody against the KMT2A fusion protein overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with proteinase K to digest the proteins.

-

Purify the DNA.

-

Analyze the enrichment of target gene promoters by qPCR using specific primers.

-

AML Xenograft Mouse Model

This in vivo model is used to evaluate the anti-leukemic efficacy of this compound in a setting that more closely mimics the human disease.

Protocol:

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG).

-

AML cell line (e.g., MV4-11).

-

This compound formulated for oral administration.

-

Vehicle control.

-

-

Procedure:

-

Inject a suspension of MV4-11 cells subcutaneously or intravenously into the immunodeficient mice.

-

Allow the tumors to establish or the leukemia to engraft.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice daily via oral gavage.

-

Monitor tumor volume (for subcutaneous models) or leukemia burden in the peripheral blood and bone marrow (for systemic models) over the course of the treatment.

-

Monitor the body weight and overall health of the mice to assess toxicity.

-

At the end of the study, sacrifice the mice and collect tissues for further analysis (e.g., histology, gene expression).

-

Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental procedures.

Caption: Workflow for the Fluorescence Polarization assay.

Caption: Workflow for the Chromatin Immunoprecipitation assay.

Future Directions and Clinical Perspective

The robust preclinical data for this compound and other menin inhibitors have paved the way for their clinical development. Several menin inhibitors are currently being evaluated in clinical trials for patients with relapsed or refractory KMT2A-rearranged and NPM1-mutated AML. Early results from these trials have been promising, demonstrating clinical activity and a manageable safety profile.

Future research will likely focus on:

-

Combination Therapies: Investigating the synergistic effects of menin inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL-2 inhibitors) or standard chemotherapy to enhance efficacy and overcome potential resistance mechanisms.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to menin inhibitor therapy.

-

Resistance Mechanisms: Understanding the mechanisms of both intrinsic and acquired resistance to menin inhibitors to develop strategies to circumvent them.

Conclusion

The target validation of this compound in acute myeloid leukemia provides a strong rationale for its clinical development as a targeted therapy for patients with KMT2A-rearranged AML. By specifically disrupting the critical menin-KMT2A interaction, this compound effectively downregulates key oncogenic drivers, leading to anti-leukemic effects in preclinical models. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. The ongoing clinical evaluation of menin inhibitors holds the promise of a new and effective treatment paradigm for this high-risk patient population.

References

- 1. targetedonc.com [targetedonc.com]

- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Cascade: A Technical Guide to the Gene Expression Effects of MI-538

For Immediate Release

A Deep Dive into the Molecular Consequences of Menin-MLL Inhibition by MI-538 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the downstream effects of this compound, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, on gene expression. By disrupting this critical interaction, this compound offers a promising therapeutic strategy for MLL-rearranged leukemias. This document details the molecular sequelae of this compound treatment, presenting quantitative gene expression data, outlining experimental methodologies, and visualizing the core signaling pathways involved.

Core Mechanism of Action: Disrupting the MLL-Menin Interaction

This compound functions by binding to the MLL-binding pocket of menin, thereby disrupting the interaction between menin and MLL fusion proteins. This interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, where it aberrantly activates transcription and drives leukemogenesis. The inhibition of this interaction by this compound leads to the displacement of the MLL fusion complex from chromatin, resulting in the downregulation of key target genes.

Diagram of this compound Mechanism of Action

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Downstream Effects on Gene Expression: A Quantitative Analysis

Treatment of MLL-rearranged leukemia cells with this compound leads to a significant downregulation of a specific set of genes that are direct targets of the MLL fusion complex. The most prominently affected genes include the homeobox genes Hoxa9 and Meis1, which are critical for the maintenance of the leukemic state.[1]

| Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | p-value | Reference |

| Hoxa9 | MLL-AF9 | 100 nM | ~0.5 | Not Reported | [1] |

| Meis1 | MLL-AF9 | 100 nM | <0.5 (more pronounced than Hoxa9) | Not Reported | [1] |

While specific RNA-sequencing data for this compound is not publicly available, studies on structurally similar and next-generation menin-MLL inhibitors provide a broader view of the downstream transcriptional consequences. These studies consistently demonstrate the downregulation of a core set of MLL target genes.

Table 1: Downregulated Genes by Menin-MLL Inhibitors (from analogous studies)

| Gene | Function | Fold Change Range (mRNA) |

| HOXA9 | Transcription factor, master regulator in leukemia | Significant downregulation |

| HOXA10 | Transcription factor, hematopoiesis regulation | Significant downregulation |

| MEIS1 | Transcription factor, cofactor of HOX proteins | Significant downregulation |

| PBX3 | Transcription factor, cofactor of HOX proteins | Significant downregulation |

| FLT3 | Receptor tyrosine kinase, cell survival and proliferation | Significant downregulation |

| MEF2C | Transcription factor, myeloid development | Significant downregulation |

| BCL2 | Anti-apoptotic protein | Downregulation |

| CDK6 | Cell cycle kinase | Downregulation |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, SEMK2) and MLL-germline cell lines as negative controls (e.g., HL-60, K562).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For gene expression analysis, cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for specified durations (e.g., 24, 48, 72 hours).

RNA Isolation and Quantitative Real-Time PCR (qPCR)

A standard protocol for RNA isolation and qPCR to quantify the expression of target genes like Hoxa9 and Meis1 is as follows:

-

RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, followed by DNase I treatment to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time PCR is performed using a qPCR instrument and SYBR Green or TaqMan-based assays. Gene-specific primers for target genes (Hoxa9, Meis1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used. The relative gene expression is calculated using the ΔΔCt method.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for qPCR-based gene expression analysis.

Signaling Pathways and Logical Relationships

The inhibition of the menin-MLL interaction by this compound initiates a cascade of events that ultimately lead to cell differentiation and apoptosis in MLL-rearranged leukemia cells. The downregulation of key transcription factors like HOXA9 and MEIS1 is a central event in this process.

Signaling Pathway Downstream of this compound

References

MI-538: A Targeted Approach to Downregulating the HOXA9/MEIS1 Axis in Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of MI-538, a potent small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for acute myeloid leukemia (AML) and other hematological malignancies driven by the overexpression of HOXA9 and MEIS1. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are notoriously aggressive and associated with poor prognoses.[1] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin.[2][3] This interaction is essential for the recruitment of the MLL complex to target genes, leading to the upregulation of key downstream effectors, most notably the transcription factors HOXA9 and MEIS1.[3][4]

The HOXA9 and MEIS1 transcription factors are master regulators of hematopoietic stem cell proliferation and self-renewal.[5] Their aberrant and sustained overexpression, driven by the Menin-MLL interaction, is a hallmark of MLL-rearranged leukemias and is crucial for leukemic transformation and maintenance.[1][6] This dependency makes the Menin-MLL protein-protein interaction a highly attractive therapeutic target. Disrupting this interaction with small-molecule inhibitors presents a promising strategy to specifically downregulate HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemic cells.[3] this compound has emerged as a potent and selective inhibitor of this critical interaction.[2]

This compound: Mechanism of Action

This compound is a small molecule that competitively binds to a hydrophobic pocket on Menin, the same site that is recognized by the N-terminal fragment of MLL.[7] By occupying this binding site, this compound effectively disrupts the interaction between Menin and MLL or MLL-fusion proteins. This disruption prevents the proper localization of the MLL complex at its target gene promoters, leading to a significant reduction in histone H3 lysine 4 (H3K4) trimethylation, a mark associated with active transcription.[7] The ultimate consequence is the potent and selective downregulation of HOXA9 and MEIS1 gene expression.[2][7]

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key in vitro activity of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| IC50 (Menin-MLL Interaction) | 21 nM[2] | Concentration required to inhibit 50% of the Menin-MLL interaction in a biochemical assay. |

| Kd (Binding Affinity to Menin) | 6.5 nM[2] | Dissociation constant, indicating the high binding affinity of this compound to Menin. |

Table 2: Cellular Activity of this compound in MLL-Rearranged AML Cell Lines

| Cell Line | MLL Fusion | GI50 (Cell Growth Inhibition) |

| MV4-11 | MLL-AF4 | 83 nM[2] |

| MOLM-13 | MLL-AF9 | Not explicitly stated, but potent inhibition is reported.[7] |

Table 3: Effect of this compound on Gene Expression

| Gene | Cell Line | This compound Concentration | % Reduction in Expression |

| Hoxa9 | MLL-AF9 transformed cells | ~100 nM | ~50%[2] |

| Meis1 | MLL-AF9 transformed cells | ~100 nM | >50% (more pronounced than Hoxa9)[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

This protocol is designed to determine if this compound can disrupt the interaction between Menin and MLL fusion proteins within a cellular context.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

-

This compound and DMSO (vehicle control)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-Menin, anti-MLL (N-terminus)

-

Control IgG (isotype matched)

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer with lower detergent concentration (e.g., 0.1% NP-40)

-

Elution Buffer: 2x Laemmli sample buffer

Procedure:

-

Cell Treatment: Seed cells and treat with desired concentrations of this compound or DMSO for the specified time.

-

Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Menin) to the pre-cleared lysate and incubate overnight at 4°C with rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads and wash 3-5 times with Wash Buffer.

-

Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting partner (e.g., anti-MLL).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the mRNA levels of HOXA9 and MEIS1 following treatment with this compound.

Materials:

-

Treated and untreated leukemia cells

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR detection system

Primer Sequences (Example):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| HOXA9 | GCCGGCCTTATGGCATTAA[8] | TGGAGGAGAACCACAAGCATAGT[8] |

| MEIS1 | (Sequence to be obtained from literature or designed) | (Sequence to be obtained from literature or designed) |

| GAPDH | (Validated primer sequence) | (Validated primer sequence) |

Procedure:

-

RNA Extraction: Isolate total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument. A typical program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[9]

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound treatment reduces the association of the Menin-MLL complex with the promoter regions of HOXA9 and MEIS1.

Materials:

-

Treated and untreated leukemia cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP Lysis Buffer, Wash Buffers, and Elution Buffer

-

Antibodies for ChIP: anti-Menin, anti-MLL, control IgG

-

Protein A/G beads

-

Reagents for reverse cross-linking and DNA purification

-

Primers for qPCR targeting the promoter regions of HOXA9 and MEIS1

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin and then incubate overnight with the antibody of interest.

-

Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and perform stringent washes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Quantify the enrichment of target DNA sequences (e.g., HOXA9 promoter) by qPCR.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for inhibitor screening.

Conclusion

This compound represents a highly promising, targeted therapeutic agent that mechanistically addresses a core dependency of MLL-rearranged leukemias. By disrupting the Menin-MLL interaction, this compound leads to the specific downregulation of the critical oncogenic drivers HOXA9 and MEIS1. The data presented in this whitepaper underscore its potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for researchers and drug developers to further investigate this compound and other Menin-MLL inhibitors, with the ultimate goal of translating this promising therapeutic strategy into clinical practice for patients with high-risk leukemias.

References

- 1. broadpharm.com [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MI-538: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3][4][5] This interaction is a critical driver of leukemogenesis in acute leukemias harboring MLL gene rearrangements. By disrupting the menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its evaluation.

Biochemical and Cellular Activity of this compound

This compound demonstrates low nanomolar potency in biochemical assays and potent anti-proliferative activity in MLL-rearranged leukemia cell lines. The compound exhibits high selectivity for MLL-fusion-dependent cells, with minimal effects on cell lines that do not harbor MLL translocations.[1]

| Parameter | Value | Assay Type | Description | Reference |

| IC50 | 21 nM | Fluorescence Polarization | Inhibition of the menin-MLL fusion protein interaction. | [1][2][3] |

| Kd | 6.5 nM | Not Specified | Binding affinity to menin. | [1] |

| GI50 | 83 nM | MTT Assay | Growth inhibition of MLL-AF9 transformed mouse bone marrow cells. | [1][2] |

| GI50 | 200-500 nM | MTT Assay | Growth inhibition of human MLL leukemia cells (general range for thienopyrimidine class). | [6] |

| Selectivity | No effect up to 6 µM | MTT Assay | Growth inhibition of control cell lines (HL-60, HM-2) without MLL translocations. | [1] |

Mechanism of Action: The Menin-MLL Signaling Pathway

In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins (e.g., MLL-AF4, MLL-AF9). These fusion proteins require interaction with the scaffold protein menin to drive their leukemogenic transcriptional program. The menin-MLL fusion complex aberrantly upregulates the expression of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[7] Overexpression of HOXA9 and MEIS1 leads to a block in hematopoietic differentiation and enhanced cell proliferation, ultimately resulting in leukemia.

This compound acts by binding to a pocket on menin that is critical for its interaction with MLL fusion proteins.[6] This direct inhibition disrupts the formation of the oncogenic complex, leading to the downregulation of HOXA9 and MEIS1 gene expression.[1][7] The subsequent decrease in HOXA9 and MEIS1 levels relieves the differentiation block and inhibits the proliferation of MLL leukemia cells.[7]

References

- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MLL-AF9– and HOXA9-mediated acute myeloid leukemia stem cell self-renewal requires JMJD1C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Meis1 maintains stemness signature in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]

MI-538: A Technical Guide to its Selectivity for MLL-Rearranged Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical evidence supporting the selective targeting of MLL-rearranged (MLL-r) cancer cells by the small molecule inhibitor, MI-538. By disrupting the critical interaction between menin and the MLL fusion protein, this compound offers a promising therapeutic strategy for a patient population with a historically poor prognosis. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Disrupting the Menin-MLL Interaction

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies affecting both pediatric and adult populations. The resulting MLL fusion proteins are potent oncogenic drivers that require interaction with the protein menin to initiate and maintain their leukemogenic activity. This interaction is crucial for the recruitment of the histone methyltransferase complex, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.

This compound is a potent and selective small molecule inhibitor that directly binds to menin, preventing its association with the MLL fusion protein.[1] This disruption of the menin-MLL interaction leads to the downregulation of key target genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis specifically in MLL-rearranged leukemia cells.

dot

Caption: Signaling pathway of this compound in MLL-rearranged cells.

Quantitative Assessment of this compound Selectivity

The therapeutic potential of this compound is underscored by its high degree of selectivity for MLL-rearranged cancer cells over their wild-type counterparts. This selectivity is crucial for minimizing off-target effects and toxicity. The following tables summarize the key quantitative data demonstrating the potent and selective activity of this compound and other highly selective menin-MLL inhibitors.

Table 1: In Vitro Activity of this compound

| Cell Line | MLL Status | Assay Type | Value | Reference |

| MLL-AF9 transformed mouse bone marrow cells | MLL-rearranged | GI50 (Growth Inhibition 50%) | 83 nM | [1] |

| HL-60 | MLL wild-type | GI50 (Growth Inhibition 50%) | > 6 µM | [1] |

| HM-2 | MLL wild-type | GI50 (Growth Inhibition 50%) | > 6 µM | [1] |

| Menin-MLL Interaction | N/A | IC50 (Inhibitory Concentration 50%) | 21 nM | [1] |

Table 2: In Vitro Activity of a Structurally Similar Menin-MLL Inhibitor (D0060-319)

| Cell Line | MLL Status | Assay Type | IC50 (Inhibitory Concentration 50%) |

| MV4-11 | MLL-rearranged (MLL-AF4) | Cell Viability | 4.0 nM |

| MOLM-13 | MLL-rearranged (MLL-AF9) | Cell Viability | 1.7 nM |

| Kasumi-1 | MLL wild-type | Cell Viability | > 10 µM |

| K562 | MLL wild-type | Cell Viability | > 10 µM |

| HL-60 | MLL wild-type | Cell Viability | > 10 µM |

| KG-1 | MLL wild-type | Cell Viability | > 10 µM |

Detailed Experimental Protocols

Reproducibility and rigor are paramount in drug development. This section provides detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is employed to quantify the inhibitory effect of compounds on the menin-MLL protein-protein interaction.

Principle: A fluorescently labeled peptide derived from the MLL protein (MBM1) is used as a probe. When bound to the larger menin protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the release of the fluorescent peptide, leading to faster rotation and a decrease in the polarization signal.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human menin protein.

-

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

This compound or other test compounds serially diluted in DMSO.

-

Black, low-volume 384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a reaction mixture containing the menin protein and the fluorescein-labeled MLL peptide in the assay buffer.

-

Dispense the reaction mixture into the wells of the 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells. The final DMSO concentration should be kept constant (e.g., <1%).

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for fluorescein.

-

-

Data Analysis:

-

The IC50 value, the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

-

Cell Viability (MTT/CCK-8) Assays

These colorimetric assays are used to assess the effect of this compound on the proliferation and viability of both MLL-rearranged and non-rearranged cell lines.

Principle:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60, K562) in 96-well plates at an appropriate density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) in a final volume of 100 µL of complete culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CCK-8 Assay Procedure:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 or IC50 values by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Protocol:

-

Cell Treatment and RNA Isolation:

-

Treat MLL-rearranged cells (e.g., MV4-11) with this compound or vehicle control for a specified time (e.g., 48-72 hours).

-

Harvest the cells and isolate total RNA using a commercial RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a real-time PCR system with specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Use a SYBR Green or TaqMan-based detection method.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

dot

Caption: Experimental workflow for assessing this compound selectivity.

Conclusion

The data presented in this technical guide strongly support the potent and selective activity of this compound against MLL-rearranged leukemia cells. Through the direct inhibition of the menin-MLL interaction, this compound effectively downregulates key oncogenic driver genes, leading to cell growth inhibition and apoptosis in a manner that is highly specific to the MLL-rearranged cellular context. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of menin-MLL inhibitors as a targeted therapeutic strategy for this challenging group of leukemias.

References

Preliminary Efficacy of MI-538: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of MI-538, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. The following sections detail the core mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions by disrupting the critical protein-protein interaction between menin and MLL fusion proteins.[1][2][3] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia.[4] By binding to menin, this compound competitively inhibits the binding of MLL fusion proteins, thereby disrupting the downstream signaling cascade that leads to leukemogenesis.[4] This targeted disruption ultimately leads to the downregulation of key target genes, such as Hoxa9 and Meis1, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[1][4]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below, providing a clear comparison of its activity across different assays and models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Assay Type | Reference |

| IC50 (menin-MLL Interaction) | 21 nM | N/A | Fluorescence Polarization | [1][2][3] |

| Kd (Binding Affinity to Menin) | 6.5 nM | N/A | Not Specified | [1] |

| GI50 (Cell Proliferation) | 83 nM | MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) | MTT Assay | [1][3] |

| Selectivity | No effect up to 6 µM | HL-60, HM-2 (non-MLL rearranged) | Growth Inhibition Assay | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Details | Reference |

| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | Treatment with this compound | [1] |

| Toxicity | <10% body weight reduction | MV4;11 Xenograft | [1] | |

| Oral Bioavailability | ~50% | Mouse | [1] | |

| Half-life (t1/2) | ~1.6 hours | Mouse | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantifies the ability of this compound to inhibit the interaction between menin and a fluorescently labeled MLL-derived peptide.

Materials:

-

Recombinant human menin protein

-

Fluorescein-labeled MLL peptide (e.g., MLL4-43)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

This compound (or other test compounds)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of recombinant menin protein and the fluorescein-labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust polarization signal.

-

Serially dilute this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations.

-

Add the test compound dilutions to the wells of the 384-well plate.

-

Add the menin-MLL peptide mixture to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay